

Introduction: Targeting the Epigenome with UNC0638

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Compound of Interest

Compound Name:	<i>Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid</i>
CAS No.:	1217546-87-6
Cat. No.:	B1440339

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UNC0638 is a potent, selective, and cell-permeable small molecule inhibitor of the histone methyltransferases G9a and GLP (G9a-like protein), also known as EHMT2 and EHMT1 respectively[3][4]. These enzymes are critical regulators of gene expression, primarily through the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. By providing a powerful tool to acutely inhibit G9a/GLP activity, UNC0638 has become instrumental in dissecting the biological roles of these enzymes in health and disease, from cancer biology to virology and stem cell research[4][5].

Developed through extensive medicinal chemistry efforts to improve upon earlier inhibitors like BIX01294, UNC0638 offers a superior profile of high potency and low cellular toxicity. This allows for a wide experimental window to study the functional consequences of G9a/GLP inhibition without confounding toxic effects[5]. This guide provides a comprehensive overview of its chemical properties, mechanism of action, key applications, and protocols for its use in a research setting.

Physicochemical Properties

A clear understanding of the physicochemical properties of UNC0638 is essential for its effective use in experimental settings, from proper storage to the design of cell-based and biochemical assays.

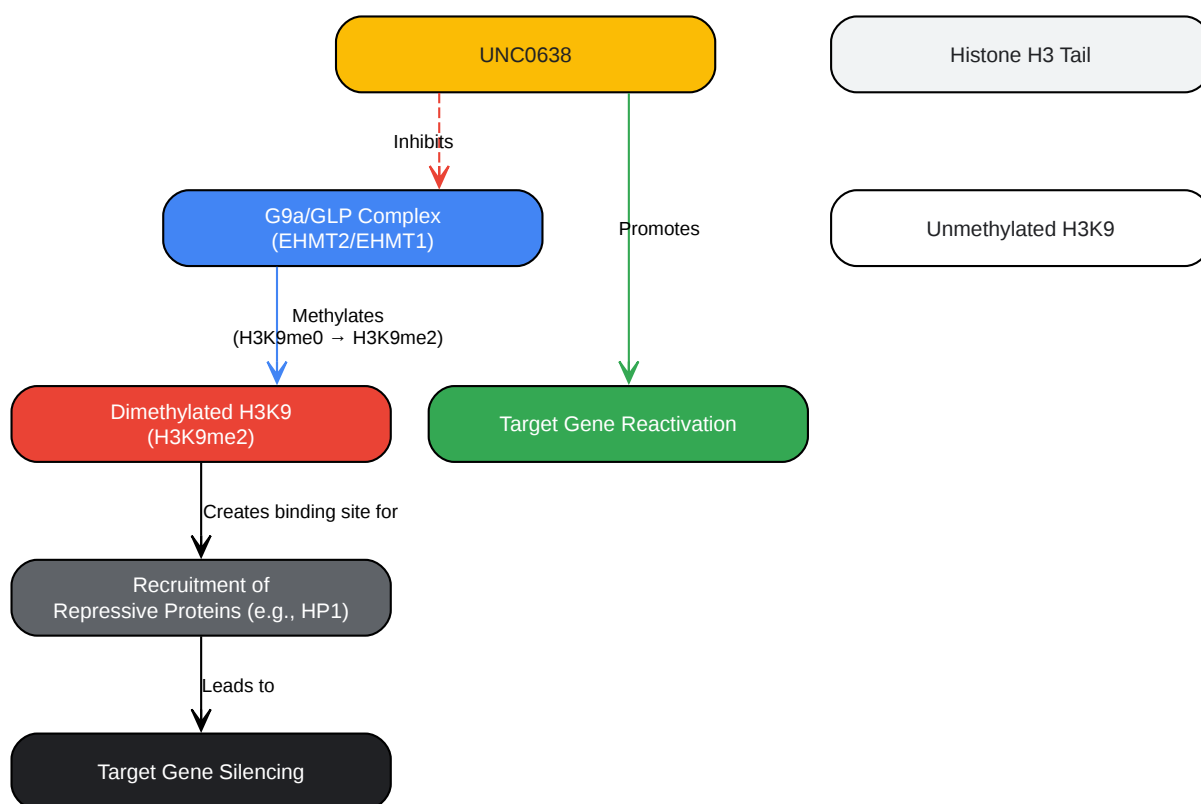
Property	Value	Source
IUPAC Name	2-cyclohexyl-6-methoxy-N-[1-(1-methylethyl)-4-piperidinyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinazolinamine	[1]
CAS Number	1255580-76-7	[1][2]
Molecular Formula	C ₃₀ H ₄₇ N ₅ O ₂	[1][2]
Molecular Weight	509.73 g/mol	[1]
Purity	Typically ≥98% (HPLC)	[1]
Appearance	Solid	[2]
Solubility	Soluble in DMSO (e.g., to 100 mM) and Ethanol (to 100 mM)	[1][2]
Storage	Store at +4°C or for long-term at -20°C under desiccating conditions.	[1][2]

Mechanism of Action and Biological Activity

UNC0638 functions as a reversible inhibitor of G9a and GLP methyltransferase activity. It exhibits high potency with IC₅₀ values of less than 15 nM for G9a and 19 nM for GLP in biochemical assays[1][4]. Its selectivity is a key feature, showing over 10,000-fold less activity against other histone methyltransferases such as SET7/9, SET8, and SUV39H2, as well as protein arginine methyltransferases (PRMTs)[4].

The primary molecular consequence of UNC0638 treatment in cells is a concentration-dependent global reduction in the levels of histone H3 lysine 9 dimethylation (H3K9me2)[4][5].

This inhibition of a repressive epigenetic mark leads to the reactivation of G9a/GLP-silenced genes and retroviral reporters in various cell models, including mouse embryonic stem cells, without inducing differentiation[4][5].



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Caption: Mechanism of UNC0638 action on the G9a/GLP pathway.

Key Research Applications

The potent and selective nature of UNC0638 makes it a valuable tool across multiple research domains.

- **Cancer Biology:** G9a is overexpressed in various cancers, and its inhibition has been shown to have anti-tumor effects. UNC0638 has been demonstrated to suppress the migration and

invasion of triple-negative breast cancer cells and reduce the clonogenicity of MCF7 breast cancer cells[3][4]. It achieves this in part by regulating proteins associated with the epithelial-mesenchymal transition (EMT)[3].

- **Virology:** UNC0638 exhibits antiviral properties. It has shown activity against foot-and-mouth disease virus (FMDV) and vesicular stomatitis virus (VSV)[3]. This suggests a role for host cell epigenetic machinery in the viral life cycle that can be targeted for therapeutic intervention.
- **Immunology:** In the context of chronic viral infections like HCV, CD8+ T cells can become "exhausted," losing their metabolic and antiviral functions. Treatment with UNC0638 has been shown to restore these critical functions in exhausted CD8+ T cells from patients, highlighting a role for epigenetics in T cell dysfunction[1].
- **Hematology:** The inhibitor is capable of inducing fetal hemoglobin (HbF) expression in human erythroid progenitor cells[3]. This has therapeutic implications for hemoglobinopathies such as sickle cell disease and β -thalassemia, where increased HbF levels can be beneficial.

Experimental Protocols: A Practical Guide

While UNC0638 has proven to be a robust tool, its pharmacokinetic properties, including high clearance and a short half-life, make it more suitable for in vitro and cell-based studies rather than in vivo animal models[4].

Protocol 1: Assessment of Global H3K9me2 Reduction in Cultured Cells

This protocol outlines a method to verify the cellular activity of UNC0638 by measuring the reduction in H3K9me2 levels using an in-cell western assay.

Materials:

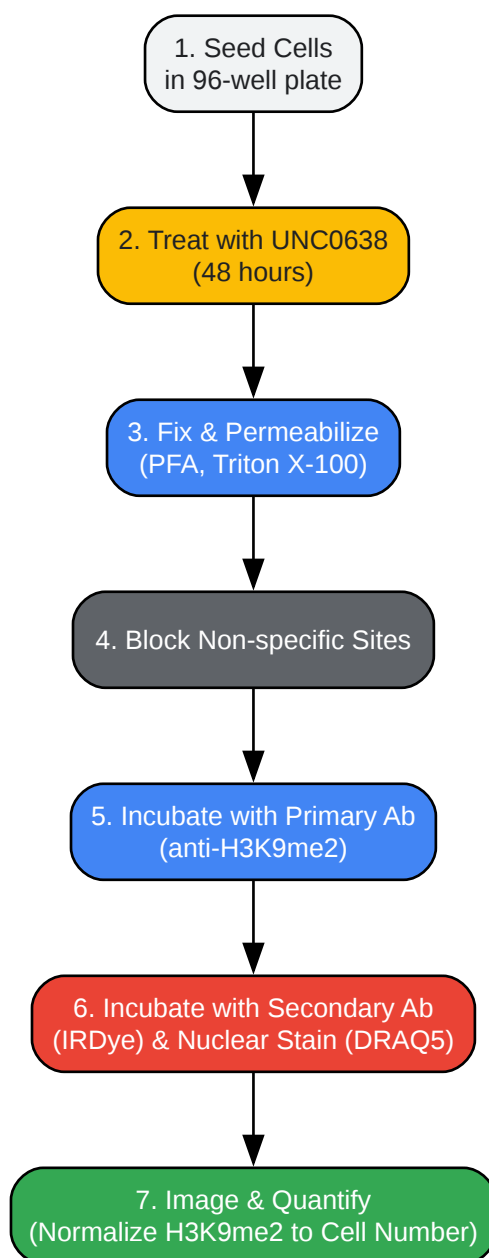
- Cell line of interest (e.g., MDA-MB-231 breast cancer cells)[5]
- UNC0638 (prepare a 10 mM stock in DMSO)

- Complete cell culture medium
- 96-well microplate
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
- Primary Antibody: Rabbit anti-H3K9me2
- Secondary Antibody: IRDye-conjugated Goat anti-Rabbit IgG
- Nuclear Counterstain: DRAQ5[5]
- Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80% confluency at the end of the experiment. Allow cells to adhere overnight.
- UNC0638 Treatment: Prepare serial dilutions of UNC0638 in complete culture medium. A typical concentration range to test for IC₅₀ determination would be 1 nM to 10 μM. Include a DMSO-only vehicle control.
- Incubation: Remove the old medium from the cells and add the medium containing UNC0638 or vehicle. Incubate for 48 hours at 37°C and 5% CO₂[5].
- Fixation: Gently wash the cells twice with PBS. Add 100 μL of 4% PFA to each well and incubate for 20 minutes at room temperature.
- Permeabilization: Wash the cells three times with PBS. Add 100 μL of Permeabilization Buffer and incubate for 20 minutes at room temperature.

- **Blocking:** Wash the cells three times with PBS. Add 150 μ L of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.
- **Primary Antibody Incubation:** Dilute the anti-H3K9me2 primary antibody in Blocking Buffer according to the manufacturer's recommendation. Remove the blocking solution and add 50 μ L of the primary antibody solution to each well. Incubate overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the cells four times with PBS containing 0.1% Tween-20. Dilute the IRDye-conjugated secondary antibody and the DRAQ5 nuclear stain in Blocking Buffer. Add 50 μ L of this solution to each well. Protect the plate from light and incubate for 1 hour at room temperature.
- **Imaging and Analysis:** Wash the cells four times with PBS containing 0.1% Tween-20. Scan the plate using an infrared imaging system. The signal from the H3K9me2 antibody is normalized to the signal from the DRAQ5 nuclear stain to account for cell number[5]. Plot the normalized signal against the UNC0638 concentration to determine the IC₅₀ value for H3K9me2 reduction.



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Caption: Workflow for In-Cell Western analysis of H3K9me2 levels.

Conclusion

UNC0638 is a cornerstone chemical probe for investigating the biological functions of G9a and GLP histone methyltransferases. Its high potency, selectivity, and cell permeability, combined with a well-understood mechanism of action, provide researchers with a reliable tool to modulate H3K9me2 levels and study the downstream consequences in a variety of biological

systems. While its pharmacokinetic profile limits its direct use in vivo, it remains an invaluable reagent for cell-based assays, enabling significant discoveries in epigenetics, cancer biology, and immunology.

References

- Vedadi, M., et al. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology. [[Link](#)]

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Sources

- [1. UNC 0638 | G9a/GLP | Tocris Bioscience \[tocris.com\]](#)
- [2. UNC0638, G9 and GLP histone methyltransferase inhibitor \(CAS 1255580-76-7\) | Abcam \[abcam.com\]](#)
- [3. medchemexpress.com \[medchemexpress.com\]](#)
- [4. selleckchem.com \[selleckchem.com\]](#)
- [5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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